EGFR Inhibitor
Overview
Description
Epidermal growth factor receptor inhibitors are a class of compounds that target the epidermal growth factor receptor, a protein involved in the regulation of cell growth, survival, and differentiation. These inhibitors are primarily used in the treatment of various cancers, particularly non-small cell lung cancer, where mutations in the epidermal growth factor receptor are common. By inhibiting the activity of the epidermal growth factor receptor, these compounds can effectively slow down or stop the proliferation of cancer cells .
Mechanism of Action
Target of Action
Epidermal Growth Factor Receptor (EGFR) inhibitors primarily target the EGFR, also known as ErbB1 or HER1 . EGFR is a member of the ErbB family of receptor tyrosine kinases (RTKs) and plays a crucial role in cellular proliferation, differentiation, and survival . Abnormal activation of EGFR is associated with the development and progression of many cancer types, making it an attractive target for molecular-guided therapy .
Mode of Action
EGFR inhibitors interact with their targets in two main ways :
- Monoclonal antibodies (mAbs) bind to the extracellular domain of EGFR, preventing endogenous ligand binding and subsequent receptor dimerization .
- Tyrosine kinase inhibitors (TKIs) primarily target the intracellular part of EGFR and inhibit its activity in molecular signaling . They bind to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the activation of downstream signaling induced by EGFR .
Biochemical Pathways
EGFR inhibitors affect several biochemical pathways. Upon ligand binding, EGFR undergoes conformational changes leading to dimerization and activation of its intrinsic kinase activity. This results in autophosphorylation of specific tyrosine residues within the receptor’s intracellular domain . EGFR inhibitors disrupt this process, leading to the inhibition of EGFR signaling pathways .
Pharmacokinetics
The pharmacokinetics of EGFR inhibitors, including their absorption, distribution, metabolism, and excretion (ADME) properties, significantly impact their bioavailability . For instance, the effect of food on their bioavailability and their cytochrome P450 (CYP)-mediated metabolism are significant issues during the clinical use of EGFR-TKIs .
Result of Action
The molecular and cellular effects of EGFR inhibitors’ action include the inhibition of cellular proliferation, differentiation, and survival . By inhibiting EGFR, these drugs can effectively combat diseases like cancer where EGFR plays a pivotal role .
Action Environment
Environmental factors can influence the action, efficacy, and stability of EGFR inhibitors. For instance, the frequency of EGFR-activating mutations has strong ethnical specificity and varies by region, being as high as 46% in Asia versus only 8% in the Americas . This suggests that the genetic background of patients can influence the efficacy of EGFR inhibitors.
Biochemical Analysis
Biochemical Properties
EGFR inhibitors exert their primary mechanism through the inhibition of the tyrosine kinase activity inherent in EGFR . This action effectively hampers the progression of downstream signaling cascades crucially implicated in processes related to cell proliferation, survival, and the regulation of angiogenesis .
Cellular Effects
EGFR inhibitors have a profound impact on various types of cells and cellular processes. They influence cell function by blocking EGFR signaling pathways, which can prevent the growth of EGFR-expressing tumors and improve the patient’s condition . EGFR inhibitors can also lead to increased activation of immune cells in the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of EGFR inhibitors involves blocking the extracellular ligand-binding domain or inhibiting the intracellular tyrosine kinase activity of EGFR . This prevents the activation of EGFR and blocks downstream signaling pathways, ultimately inhibiting the proliferation and metastasis of tumor cells .
Temporal Effects in Laboratory Settings
The effects of EGFR inhibitors can change over time in laboratory settings. For instance, the emergence of new EGFR mutations and the rapid development of additional drug resistance mechanisms pose substantial challenges to the effective treatment of non-small cell lung cancer .
Dosage Effects in Animal Models
The effects of EGFR inhibitors can vary with different dosages in animal models. For instance, a study showed that both daily and weekly dosing with EGFR inhibitors reduced tumor multiplicity in rodent breast cancer models .
Metabolic Pathways
EGFR inhibitors are involved in various metabolic pathways. They interact with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
EGFR inhibitors are transported and distributed within cells and tissues. For instance, EGFR inhibitors can be localized on either the outer or the inner membrane of mitochondria .
Subcellular Localization
The subcellular localization of EGFR inhibitors can affect their activity or function. For instance, EGFR inhibitors can be found in various subcellular locations, including the plasma membrane, endosomes, the Golgi apparatus, the nucleus, and mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of epidermal growth factor receptor inhibitors involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route involves the use of aromatic amines and halogenated compounds, followed by cyclization and functional group modifications. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of epidermal growth factor receptor inhibitors often involves large-scale chemical synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and scalability. The use of high-throughput screening and optimization techniques ensures that the final product meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Epidermal growth factor receptor inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the chemical structure and enhancing the biological activity of the inhibitors .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of epidermal growth factor receptor inhibitors include halogenating agents, reducing agents, and oxidizing agents. The reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions are typically the active pharmaceutical ingredients that exhibit potent inhibitory activity against the epidermal growth factor receptor. These products are further purified and formulated into dosage forms suitable for clinical use .
Scientific Research Applications
Epidermal growth factor receptor inhibitors have a wide range of scientific research applications. In chemistry, they are used as tools to study the structure and function of the epidermal growth factor receptor and related signaling pathways. In biology, these inhibitors help elucidate the mechanisms of cell growth and differentiation. In medicine, they are crucial in the treatment of cancers with epidermal growth factor receptor mutations, providing targeted therapy that improves patient outcomes.
Comparison with Similar Compounds
Epidermal growth factor receptor inhibitors can be compared with other similar compounds, such as tyrosine kinase inhibitors targeting different receptors. For example, inhibitors targeting the vascular endothelial growth factor receptor or the platelet-derived growth factor receptor share similar mechanisms of action but differ in their specificity and therapeutic applications. The uniqueness of epidermal growth factor receptor inhibitors lies in their ability to selectively target the epidermal growth factor receptor, making them highly effective in treating cancers with specific epidermal growth factor receptor mutations .
List of Similar Compounds:- Gefitinib
- Erlotinib
- Afatinib
- Osimertinib
- Lapatinib
- Brigatinib
- Pyrotinib
- Vandetanib
These compounds, while similar in their overall function, exhibit differences in their chemical structures, binding affinities, and clinical applications .
Properties
IUPAC Name |
N-[3-[[6-[3-(trifluoromethyl)anilino]pyrimidin-4-yl]amino]phenyl]cyclopropanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)14-3-1-4-15(9-14)27-18-11-19(26-12-25-18)28-16-5-2-6-17(10-16)29-20(30)13-7-8-13/h1-6,9-13H,7-8H2,(H,29,30)(H2,25,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHYSYJDKVYCJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)NC3=NC=NC(=C3)NC4=CC=CC(=C4)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429554 | |
Record name | EGFR Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879127-07-8 | |
Record name | EGFR Inhibitor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40429554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.